Carbovir-13C,d2

LC-MS/MS Bioanalysis Isotopic Interference

Quantifying intracellular carbovir-triphosphate (CBV-TP) in PBMCs presents analytical challenges due to low abundance and matrix interference. Carbovir-13C,d2 is the exact solution as a dual-labeled SIL-IS. Its +3 Da mass shift eliminates isotopic cross-interference from unlabeled analyte isotopologues, unlike single-isotope labels. - Quantifies carbovir and CBV-TP across a wide dynamic range, from µg/mL plasma levels to fmol/10⁶ cells. - Ensures consistent extraction recovery and ionization efficiency via perfect co-elution, eliminating structural analog variability. Guarantees reliable pharmacokinetic data and therapeutic drug monitoring adherence metrics for abacavir-based regimens.

Molecular Formula C11H13N5O2
Molecular Weight 250.26 g/mol
CAS No. 1246816-59-0
Cat. No. B587946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbovir-13C,d2
CAS1246816-59-0
Synonymsrel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-6H-purin-6-one-13C,d2;  (+/-)-Carbovir-13C,d2;  cis-Carbovir-13C,d2;  GR 90352X-13C,d2;  NSC 614846-13C,d2; 
Molecular FormulaC11H13N5O2
Molecular Weight250.26 g/mol
Structural Identifiers
InChIInChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/i4D2,5+1
InChIKeyXSSYCIGJYCVRRK-TTYOAZMQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbovir-13C,d2: Dual-Labeled Internal Standard for LC-MS/MS


Carbovir-13C,d2 is a stable isotope-labeled analog of the nucleoside reverse transcriptase inhibitor (NRTI) carbovir, an active metabolite of the antiretroviral prodrug abacavir [1]. This compound features a dual-labeling pattern, incorporating a carbon-13 (¹³C) atom at position 8 of the purine ring and two deuterium (²H) atoms at the hydroxymethyl group of the cyclopentene moiety, resulting in a molecular formula of C₁₀¹³CH₁₁D₂N₅O₂ and a mass shift of +3 Da relative to unlabeled carbovir (MW 247.25) . Carbovir-13C,d2 is specifically designed and validated for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling precise and accurate quantification of carbovir and its active triphosphate metabolite (CBV-TP) in complex biological matrices [2].

Carbovir-13C,d2: Substitution Failure in Bioanalysis


Substituting Carbovir-13C,d2 with a different internal standard, such as a structural analog or a single-isotope labeled version, introduces significant quantitative risk in LC-MS/MS workflows. The critical requirement for a stable isotope-labeled internal standard (SIL-IS) is near-identical physicochemical behavior to the analyte throughout sample extraction, chromatography, and ionization, which Carbovir-13C,d2 fulfills due to its dual ¹³C and ²H labeling [1]. In contrast, using a structural analog can lead to differential extraction recovery and inconsistent ionization efficiency, compromising accuracy [2]. Even a single-isotope labeled carbovir, such as Carbovir-d2 or Carbovir-13C, may co-elute perfectly but can exhibit a smaller mass shift, increasing the risk of isotopic cross-interference from the natural M+1 or M+2 isotopologues of unlabeled carbovir, particularly at low analyte concentrations [3]. Carbovir-13C,d2 provides a robust +3 Da mass shift that ensures baseline resolution from the analyte's isotopic envelope, directly addressing these analytical challenges.

Quantitative Evidence for Carbovir-13C,d2


Isotopic Interference Elimination

Carbovir-13C,d2 incorporates both a ¹³C and two ²H labels, resulting in a net mass increase of 3 Da (MW 250.26) compared to unlabeled carbovir (MW 247.25) . This +3 Da shift provides a clear separation from the analyte's natural M+1 and M+2 isotopic peaks, which is critical for minimizing cross-talk and ensuring accurate quantitation, especially in the low pg/μL range required for intracellular CBV-TP analysis [1]. In contrast, a single-isotope labeled analog like Carbovir-d2 (MW 249.26) provides only a +2 Da shift, placing it at greater risk of interference from the analyte's M+2 isotopologue [2].

LC-MS/MS Bioanalysis Isotopic Interference

Co-Elution and Matrix Effect Correction

The incorporation of ¹³C and ²H isotopes in Carbovir-13C,d2 is designed to have a negligible impact on its physicochemical properties, ensuring near-identical chromatographic retention time to unlabeled carbovir [1]. This co-elution is critical for compensating for matrix effects (ion suppression or enhancement) that can vary across a chromatographic peak. Studies on analogous nucleoside reverse transcriptase inhibitors have shown that ¹³C/²H-labeled internal standards co-elute within 0.02 minutes of their unlabeled counterparts, providing superior correction for matrix effects compared to structural analogs which may elute at different times and experience different ionization environments [2].

LC-MS/MS Matrix Effect Chromatography

Intracellular CBV-TP Quantification

Accurate measurement of intracellular carbovir triphosphate (CBV-TP), the active metabolite of abacavir, is essential for understanding drug efficacy and resistance. A validated LC-MS/MS method for CBV-TP quantification in human peripheral blood mononuclear cells (PBMCs) achieved a quantitation range of 0.05–5.00 pg/μL, corresponding to 2–200 fmol CBV-TP per million cells [1]. This level of sensitivity and precision is critically dependent on the use of a stable isotope-labeled internal standard to correct for analyte loss during the complex sample preparation involving anion exchange solid-phase extraction and enzymatic digestion [2]. Carbovir-13C,d2, or its triphosphate form, is the intended internal standard for such methods to ensure the reported sensitivity is reliably achieved in routine analysis [3].

Intracellular Pharmacology NRTI Therapeutic Drug Monitoring

Carbovir-13C,d2 Applications


Abacavir and Carbovir PK Studies

Carbovir-13C,d2 is the definitive internal standard for quantifying carbovir and its active triphosphate metabolite (CBV-TP) in plasma and PBMCs from preclinical species and human subjects. Its +3 Da mass shift and co-elution properties ensure accurate measurement of drug concentrations across the wide dynamic range encountered in pharmacokinetic studies, from peak plasma levels (μg/mL) to trough intracellular CBV-TP levels (fmol/10⁶ cells) [1].

TDM in HIV Treatment

For clinical labs monitoring HIV patients on abacavir-containing regimens, accurate measurement of intracellular CBV-TP is a key marker of long-term adherence and can inform dosing strategies. The use of Carbovir-13C,d2 as an internal standard in validated LC-MS/MS assays provides the analytical rigor necessary for generating reliable TDM data that can guide clinical decisions [2].

Intracellular Metabolism and Drug Interaction Studies

Researchers investigating the intracellular activation, metabolism, and potential drug-drug interactions of abacavir or novel NRTI prodrugs rely on sensitive LC-MS/MS methods to quantify CBV-TP in cell culture models (e.g., PBMCs, hepatocytes). Carbovir-13C,d2 ensures that subtle changes in metabolite formation due to enzyme induction/inhibition are detected with high precision, free from matrix effect artifacts [3].

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